Bis(2-phenylethyl)amine hydrochloride
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Overview
Description
Bis(2-phenylethyl)amine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Bis(2-phenylethyl)amine hydrochloride is a derivative of phenethylamine . Phenethylamine is known to interact with several targets, including primary amine oxidase, trypsin-1, and trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.
Mode of Action
Phenethylamine, a related compound, is known to interact with its targets to modulate their activities . For instance, it can act as an agonist at the human trace amine-associated receptor 1 (hTAAR1) .
Biochemical Pathways
Phenethylamine is known to be involved in several biochemical pathways, including those related to neurotransmission .
Result of Action
Phenethylamine is known to have effects on the central nervous system, potentially influencing mood and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl)amine hydrochloride typically involves the reaction of 2-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Phenylethylamine+HCl→Bis(2-phenylethyl)amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Bis(2-phenylethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Phenethylamine: A naturally occurring monoamine alkaloid with similar structural features.
Dopamine: A neurotransmitter that is structurally related to phenethylamine.
Amphetamines: A class of compounds that include substituted phenethylamines with stimulant effects.
Uniqueness: Bis(2-phenylethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with particular molecular targets in the body. This interaction can result in distinct biological effects that are not observed with other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and ability to interact with specific molecular targets make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-28-1 |
Source
|
Record name | Benzeneethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(2-phenylethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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